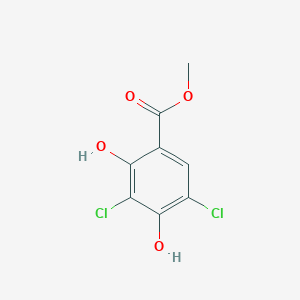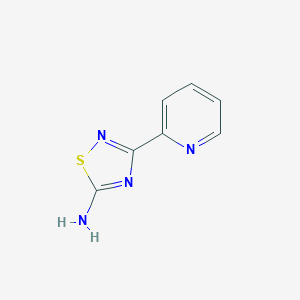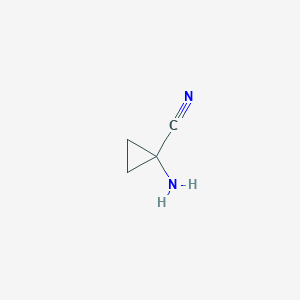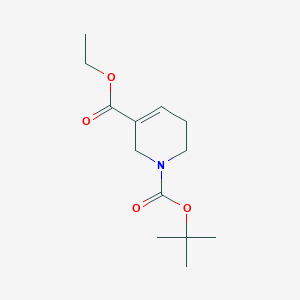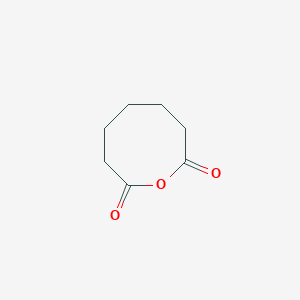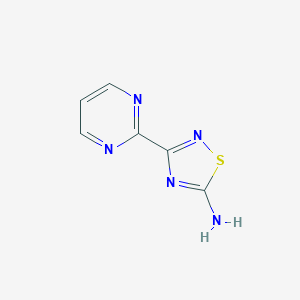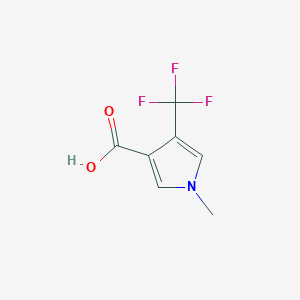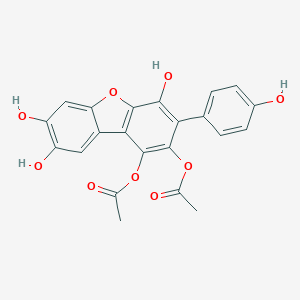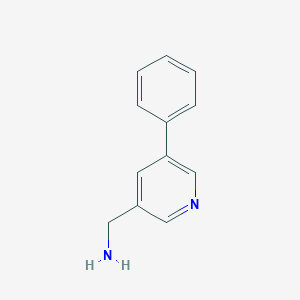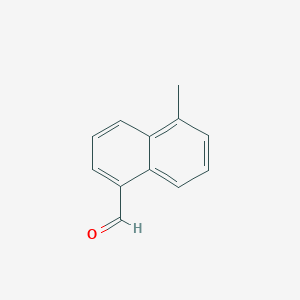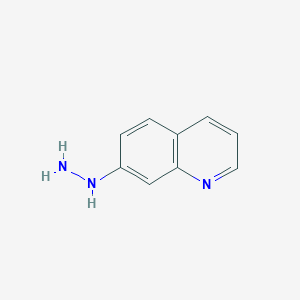
7-Hydrazinylquinoline
Übersicht
Beschreibung
7-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoline, a nitrogenous tertiary base . The hydrochloride form of 7-Hydrazinylquinoline has a molecular weight of 195.65 .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including 7-Hydrazinylquinoline, has been a subject of research. One method involves the use of α,β-unsaturated aldehydes . Another approach combines suitable aldehydes with hydrazides . These methods highlight the use of catalytic systems and the synthetic advantages of the reactions .Molecular Structure Analysis
The InChI code for 7-Hydrazinylquinoline hydrochloride is1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
7-Hydrazinylquinoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
7-Hydrazinylquinoline and its derivatives demonstrate notable antimicrobial and antifungal properties. For instance, certain 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from 7-hydrazinylquinoline, exhibit significant activity against pathogens like Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus niger (Alagarsamy et al., 2006). Additionally, novel Schiff bases bearing 4-aminoquinoline moiety, synthesized from 7-hydrazinylquinoline, show potent inhibitory activity against Mycobacterium tuberculosis (Salve, Alegaon, & Sriram, 2017).
Antioxidant, Anticancer, and Antiviral Properties
Research on quinoxaline hydrazone derivatives, including those from 7-hydrazinylquinoline, has revealed their potential in antioxidant, anticancer, and antiviral applications. Some of these compounds have shown potent scavenging activities against radicals and broad-spectrum activity against various cancer cell lines, including leukemia and ovarian cancer cells. Moreover, these compounds exhibited weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).
Synthesis of Novel Organic Compounds
7-Hydrazinylquinoline plays a crucial role in the synthesis of novel organic compounds. For example, it is used in the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014). This demonstrates its utility in creating diverse organic structures with potential applications in various fields of chemistry and medicine.
Antibacterial Activity
Some new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, synthesized from 7-hydrazinylquinoline, show significant antibacterial activity, particularly against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Le, Pham, & Nguyen, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
quinolin-7-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGSIFNFGXGLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazinylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



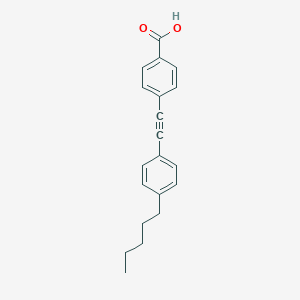
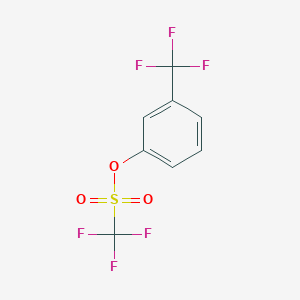
![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
